molecular formula C24H30ClNO3 B561848 2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione CAS No. 1246814-90-3

2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione

Cat. No. B561848
CAS RN: 1246814-90-3
M. Wt: 418.935
InChI Key: XWAIAVWHZJNZQQ-RPXFAUAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, has a molecular weight of 379.5 . It is a solid substance at room temperature . The IUPAC name for this compound is 2-[(1-benzyl-4-piperidinyl)methyl]-5,6-dimethoxy-1-indanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C24H29NO3/c1-27-22-14-19-13-20 (24 (26)21 (19)15-23 (22)28-2)12-17-8-10-25 (11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a boiling point of 527.9°C at 760 mmHg and a melting point of 207°C . It is stored in a dry, sealed environment at room temperature .

Scientific Research Applications

Catalytic Hydrogenation and Catalyst Optimization

Research has explored the catalytic hydrogenation of 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione, focusing on catalyst screening and optimizing reaction conditions. A study by Samardžić, Z. M. et al. (2012) investigated this compound's hydrogenation in a batch-slurry reactor using a 5% Pt/C catalyst. They found that the catalytic activity increased with catalyst loading, temperature, and solvent polarity. This study emphasizes the potential of 5% Pt/C as a promising catalyst due to its high selectivity and maintained activity over successive runs (Samardžić & Zrnčević, 2012).

Fractal Analysis of Catalyst Surface Morphologies

Jelčić, Ž. et al. (2013) conducted a fractal analysis of catalyst surface morphologies in the hydrogenation process of the same compound. They utilized fractal catalysts to alter the catalytic activity, discovering that the most active and selective catalyst had an intermediate fractal surface dimension. This study provides insights into how catalyst surface morphologies can impact the hydrogenation process (Jelčić et al., 2013).

Fractal-like and Weibull Model Kinetics

Another aspect of the hydrogenation process was explored by Jelčić, Ž. et al. (2016), focusing on fractal-like and Weibull model kinetics. They studied the influence of solvents and reaction conditions on the hydrogenation over a 5% Pt/C industrial catalyst. The research highlighted the relationship between solvent properties and fractal kinetic parameters, providing deeper understanding of the process kinetics (Jelčić et al., 2016).

Synthesis and Acetylcholinesterase Inhibition

Research by Iimura, Y. et al. (1989) involved the synthesis of a related compound, 1-benzyl-4-[(5,6-dimethoxy[2-14C]-1-indanon)-2-yl]-methylpiperidine hydrochloride, as an acetylcholinesterase inhibitor. This study contributes to the understanding of the pharmacokinetic profiles of acetylcholinesterase inhibitors (Iimura et al., 1989).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

CAS RN

1246814-90-3

Product Name

2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione

Molecular Formula

C24H30ClNO3

Molecular Weight

418.935

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione

InChI

InChI=1S/C24H27NO4/c1-28-21-13-18-19(14-22(21)29-2)24(27)20(23(18)26)12-16-8-10-25(11-9-16)15-17-6-4-3-5-7-17/h3-7,13-14,16,20H,8-12,15H2,1-2H3/i20+1,23+1,24+1

InChI Key

XWAIAVWHZJNZQQ-RPXFAUAJSA-N

SMILES

COC1=C(C=C2C(=C1)C(=O)C(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC

synonyms

2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one-13C3 Hydrochloride;  Aricept-13C3;  Aricept D-13C3;  BNAG-13C3;  E 2020-13C3; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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